N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-[3-(4-chlorophenyl)-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl]acetamide
Description
N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-[3-(4-chlorophenyl)-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl]acetamide is a synthetic acetamide derivative featuring a thieno[3,2-d]pyrimidine core substituted with a 4-chlorophenyl group at position 3 and a 2,4-dioxo moiety. While specific bioactivity data for this compound are unavailable in the provided evidence, its structural features align with known kinase inhibitors and enzyme-targeting agents .
Properties
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-2-[3-(4-chlorophenyl)-2,4-dioxo-4a,7a-dihydrothieno[3,2-d]pyrimidin-1-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18ClN3O5S/c23-14-2-4-15(5-3-14)26-21(28)20-16(7-8-32-20)25(22(26)29)11-19(27)24-10-13-1-6-17-18(9-13)31-12-30-17/h1-9,16,20H,10-12H2,(H,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XOVFKCFCHVPJEC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)CNC(=O)CN3C4C=CSC4C(=O)N(C3=O)C5=CC=C(C=C5)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18ClN3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
471.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-[3-(4-chlorophenyl)-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl]acetamide is a synthetic compound with potential therapeutic applications. This article reviews its biological activity based on available research findings and case studies.
Chemical Structure and Properties
The compound's IUPAC name is N-(1,3-benzodioxol-5-yl)-2-[3-(4-chlorophenyl)-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl]acetamide. Its molecular formula is with a molecular weight of 416.9 g/mol. The chemical structure features a benzodioxole moiety and a thienopyrimidine scaffold which are known for their pharmacological significance.
Anticancer Activity
Research indicates that compounds with similar structural features exhibit significant anticancer properties. For instance:
- Mechanism of Action : The thienopyrimidine component has been linked to inhibition of cell proliferation in various cancer cell lines through the modulation of signaling pathways such as the MAPK and PI3K/Akt pathways.
- Case Study : A study demonstrated that derivatives of thienopyrimidines showed potent activity against breast and lung cancer cell lines, suggesting potential for this compound in oncological applications .
Antimicrobial Activity
Preliminary investigations suggest that the compound may possess antimicrobial properties:
- In Vitro Studies : Testing against various bacterial strains revealed moderate antibacterial activity. The benzodioxole moiety is often associated with enhanced antimicrobial effects due to its ability to disrupt bacterial cell membranes .
Neuroprotective Effects
Emerging evidence points towards neuroprotective effects:
- Neuroprotection Mechanism : The compound may protect neuronal cells from oxidative stress and apoptosis through antioxidant mechanisms. This is particularly relevant in neurodegenerative diseases where oxidative stress plays a critical role .
Pharmacokinetics and Toxicology
Understanding the pharmacokinetics and toxicity profile is crucial for therapeutic application:
- Absorption and Metabolism : The compound is expected to have favorable absorption characteristics due to its lipophilicity. However, detailed pharmacokinetic studies are required to establish its bioavailability.
- Toxicological Profile : Initial toxicity assessments indicate low toxicity levels in animal models; however, comprehensive toxicological studies are necessary to confirm safety for human use .
Data Table: Summary of Biological Activities
Comparison with Similar Compounds
Structural and Functional Comparison with Analogues
Core Heterocyclic Systems
The thieno[3,2-d]pyrimidine core distinguishes the target compound from analogues with pyrimidinone, pyrazole, or oxadiazole systems. Key comparisons include:
Thienopyrimidine vs. Dihydropyrimidinone
- Substitution: 4-methoxyphenyl (electron-donating) vs. 4-chlorophenyl (electron-withdrawing).
Thienopyrimidine vs. Pyrazole
- 2-Chloro-N-[1-(4-chlorophenyl)-3-cyano-1H-pyrazol-5-yl]acetamide: Core: Pyrazole (5-membered, non-aromatic fused ring). Substitution: Cyano group increases electrophilicity, likely contributing to insecticidal activity (e.g., Fipronil derivatives). Implications: The pyrazole’s smaller size and lack of fused rings may limit interactions with larger enzymatic active sites compared to the thienopyrimidine .
Thienopyrimidine vs. Oxadiazole
- 2-[(5-(((4-(4-Chlorophenyl)pyrimidin-2-yl)thio)methyl)-1,3,4-oxadiazol-2-yl)thio]-N-(4-nitrophenyl)acetamide: Core: 1,3,4-oxadiazole (sulfur-containing, non-fused). Substitution: Nitrophenyl (strong electron-withdrawing) vs. benzodioxolylmethyl (moderate electron-donating). Implications: Oxadiazoles are metabolically stable but may exhibit lower hydrogen-bonding capacity than the thienopyrimidine’s dioxo groups .
Substitution Patterns and Pharmacophore Elements
- 4-Chlorophenyl Group : Present in the target compound and analogues (e.g., ), this group enhances lipophilicity and promotes hydrophobic interactions with target proteins.
- Benzodioxolylmethyl : Unique to the target compound, this group may improve blood-brain barrier penetration compared to simpler alkyl chains .
- Acetamide Linker : Common across analogues (e.g., ), this moiety facilitates structural diversification while maintaining metabolic stability.
Molecular Similarity and Computational Predictions
Using Tanimoto and Dice similarity metrics (), the target compound likely shares higher structural similarity with pyrimidine derivatives (e.g., CAS 1058198-01-8) than pyrazoles or oxadiazoles.
Comparative Data Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
